molecular formula C14H19N3O2 B2649663 3-(3-Methyl-[1,2,4]triazol-1-yl)-adamantane-1-carboxylic acid CAS No. 878420-70-3

3-(3-Methyl-[1,2,4]triazol-1-yl)-adamantane-1-carboxylic acid

Cat. No.: B2649663
CAS No.: 878420-70-3
M. Wt: 261.325
InChI Key: DNPCEUBJGPSDRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methyl-[1,2,4]triazol-1-yl)-adamantane-1-carboxylic acid is a compound that features a triazole ring attached to an adamantane core The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in chemical reactions The adamantane core is a rigid, cage-like structure that provides unique steric properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-[1,2,4]triazol-1-yl)-adamantane-1-carboxylic acid typically involves the formation of the triazole ring followed by its attachment to the adamantane core. . The adamantane core can be functionalized with a carboxylic acid group through various methods, such as oxidation of an adamantane alcohol or direct carboxylation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up for large-scale production. The use of metal-free catalysts and environmentally benign solvents is also preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-[1,2,4]triazol-1-yl)-adamantane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized triazole derivatives and modified adamantane structures, which can be further utilized in different applications.

Scientific Research Applications

3-(3-Methyl-[1,2,4]triazol-1-yl)-adamantane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methyl-[1,2,4]triazol-1-yl)-adamantane-1-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. The adamantane core provides steric hindrance, enhancing the selectivity of the compound for its targets. This compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms.

    Adamantane derivatives: Compounds with different functional groups attached to the adamantane core.

Uniqueness

3-(3-Methyl-[1,2,4]triazol-1-yl)-adamantane-1-carboxylic acid is unique due to the combination of the triazole ring and the adamantane core, which provides a balance of stability, reactivity, and steric properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-(3-methyl-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-9-15-8-17(16-9)14-5-10-2-11(6-14)4-13(3-10,7-14)12(18)19/h8,10-11H,2-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPCEUBJGPSDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=N1)C23CC4CC(C2)CC(C4)(C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.